
Ethyl (5-bromopyridin-3-yl)carbamate
Overview
Description
Ethyl (5-bromopyridin-3-yl)carbamate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . It is also known as (5-Bromo-pyridin-3-yl)-carbamic acid ethyl ester. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl (5-bromopyridin-3-yl)carbamate is a type of carbamate compound . Carbamates are known to interact with various targets in the body, but their primary targets are often enzymes such as acetylcholinesterase (AChE) . AChE plays a pivotal role in the nervous system by catalyzing the hydrolysis of acetylcholine (ACh), a neurotransmitter, into choline and acetic acid .
Mode of Action
Carbamates, including this compound, are designed to make drug-target interactions through their carbamate moiety . They mimic the substrate by forming a carbamoylated instead of acylated complex with the enzyme that is hydrolyzed considerably slower than the acylated form . This results in the inhibition of AChE, reducing the metabolic breakdown of ACh and maintaining cholinergic transmission in the brain .
Biochemical Pathways
The inhibition of AChE by carbamates affects the cholinergic pathway. Under normal conditions, AChE breaks down ACh in the synaptic cleft, terminating the signal transmission. When ache is inhibited, ach accumulates in the synaptic cleft, leading to prolonged cholinergic effects .
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stabilities, and their capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The primary result of the action of this compound, like other AChE inhibitors, is the increased concentration of ACh in the synaptic cleft. This can lead to prolonged cholinergic effects, which can be beneficial in conditions associated with decreased cholinergic activity, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Ethyl (5-bromopyridin-3-yl)carbamate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites. These interactions can lead to changes in the overall metabolic profile of cells, affecting their energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression. Additionally, its distribution within tissues can determine its overall bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (5-bromopyridin-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-bromopyridin-3-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-bromopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and ethyl alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl (5-bromopyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A related compound with similar structural features but different applications.
Methyl (5-bromopyridin-3-yl)carbamate: Another similar compound with a methyl group instead of an ethyl group.
Propyl (5-bromopyridin-3-yl)carbamate: Similar to this compound but with a propyl group
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and makes it suitable for various research applications. Its bromine atom and carbamate group provide distinct reactivity compared to other similar compounds .
Properties
IUPAC Name |
ethyl N-(5-bromopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-3-6(9)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDDTLTJVTQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

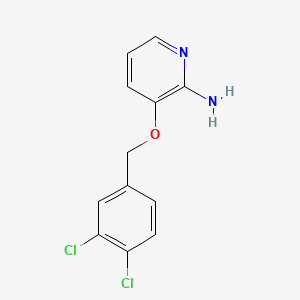
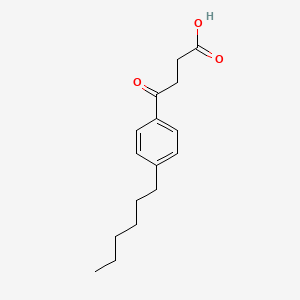



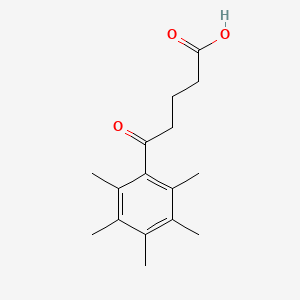
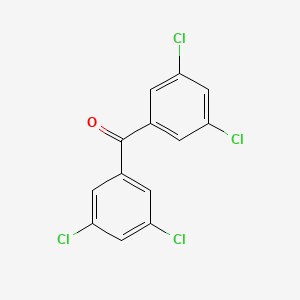
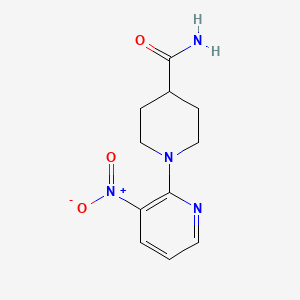
![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)
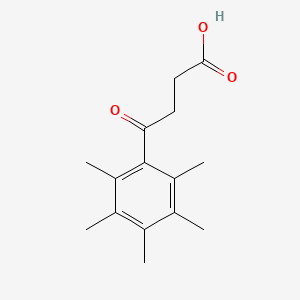
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)
![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)
